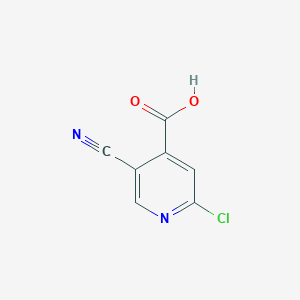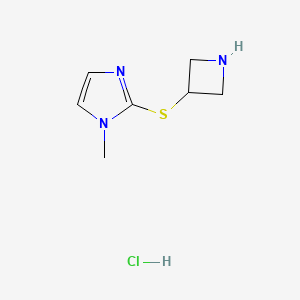
2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole hydrochloride
Vue d'ensemble
Description
2-(Azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole hydrochloride (2-ASM-IHCl) is a synthetic molecule that has been developed for a wide range of applications. It is a small molecule that can be used as a drug, as a research tool, or as a therapeutic agent. It has been used in a variety of applications, including as a research tool for studying enzyme function, as a therapeutic agent for treating cancer and other diseases, and as a drug for treating certain types of infections.
Applications De Recherche Scientifique
Antimicrobial Activities of Imidazole
Imidazole derivatives, including compounds like 2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole hydrochloride, have been explored for their antimicrobial properties. A literature review highlights imidazole's role as a raw material in pharmaceutical industries for manufacturing anti-fungal drugs and bactericides. The synthesis of new imidazole derivatives in laboratories is recommended to combat microbial resistance by inhibiting the growth of new strains of organisms, emphasizing the need for ongoing research into novel antimicrobial agents (American Journal of IT and Applied Sciences Research, 2022).
Imidazole Antifungals and Anti-Cancer Potential
Research into imidazole antifungals has revealed additional applications beyond their primary use, including potential anti-cancer functions. Certain imidazoles like clotrimazole, econazole, and ketoconazole have been identified for their effects on cancerous cells, disrupting pathways such as the glycolytic pathway and blocking Ca2+ influx, highlighting the diverse biological functions and potential therapeutic uses of imidazole derivatives in cancer treatment (International Journal of Secondary Metabolite, 2020).
Synthesis and Transformation of Imidazole Derivatives
The conversion of imidazole derivatives into more potent drugs for treating central nervous system (CNS) diseases has been explored. The research indicates that the azole group common to imidazole derivatives may contribute to CNS effects, suggesting that these compounds could be modified to create more effective CNS drugs. This highlights the chemical versatility and potential therapeutic applications of imidazole derivatives, including their role in developing treatments for neurological disorders (Central nervous system agents in medicinal chemistry, 2020).
Chemical and Biological Properties of Imidazole Derivatives
The synthesis, chemical, and biological properties of 4-phosphorylated imidazole derivatives are systematically reviewed, demonstrating their application in creating compounds with various activities such as insectoacaricidal, anti-blastic, and neurodegenerative. This review emphasizes the importance of 1,3-azole derivatives, including imidazole, in synthesizing drugs with significant biological applications (Journal of Organic and Pharmaceutical Chemistry, 2018).
Propriétés
IUPAC Name |
2-(azetidin-3-ylsulfanyl)-1-methylimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S.ClH/c1-10-3-2-9-7(10)11-6-4-8-5-6;/h2-3,6,8H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIXWXMGUHDDIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



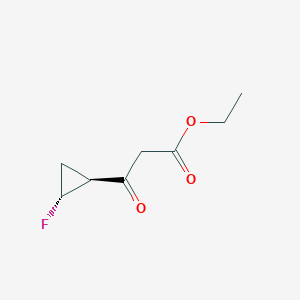
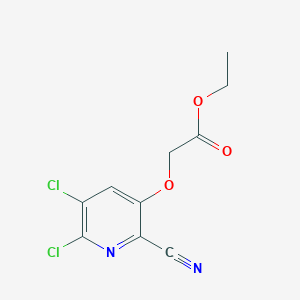
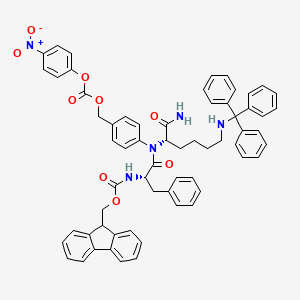



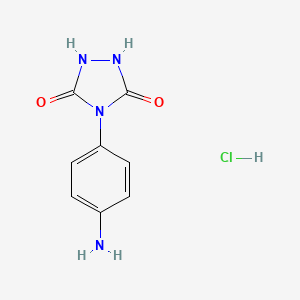


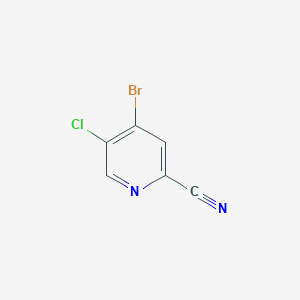
![6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1447422.png)


